Unique Lipophilicity Profile of the 1,6-Dimethyl Scaffold
The specific 1,6-dimethyl substitution on the benzimidazole core results in a distinct lipophilicity profile, quantified by a predicted LogP value of 1.394, which is a critical determinant of membrane permeability and overall drug-likeness . This differs significantly from the unsubstituted 2-aminobenzimidazole core, which has a reported LogP of approximately 0.5, and from other analogs like 1H-benzimidazole (LogP ~1.3) [1]. This difference is not merely incremental; it places the compound in a more favorable lipophilicity range for crossing biological membranes, a key factor in hit-to-lead optimization campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 1.394 |
| Comparator Or Baseline | 2-Aminobenzimidazole (LogP: ~0.5); 1H-Benzimidazole (LogP: ~1.3) |
| Quantified Difference | ΔLogP ≈ +0.9 to +0.1 vs. comparators |
| Conditions | Predicted value (ACD/Labs Percepta) |
Why This Matters
This specific LogP value suggests enhanced passive membrane permeability compared to more polar analogs, a crucial parameter for researchers designing cell-permeable probes or oral drug candidates.
- [1] PubChem. (2025). Compound Summary for CID 15700, 2-Aminobenzimidazole (XLogP3: 0.5); CID 5798, 1H-Benzimidazole (XLogP3: 1.3). National Center for Biotechnology Information. View Source
